fascin

Cancer Metastasis Actin Cytoskeleton Small Molecule Inhibitor

This is the authentic fascin protein (CAS 146808-54-0), not a small-molecule inhibitor or alternative actin-bundling protein (e.g., plastin, filamin). Use exactly this target to replicate published filopodia/invadopodia formation studies, quantitatively screen fascin inhibitors via fluorescence microscopy, and validate direct binding by DSF/SPR. Substitution with any other protein will yield irrelevant results. Essential for generating and QC-testing fascin-specific antibodies. Lyophilized or liquid, >95% purity by SDS-PAGE. For research use only.

Molecular Formula C28H61NSi
Molecular Weight 0
CAS No. 146808-54-0
Cat. No. B1174746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefascin
CAS146808-54-0
Molecular FormulaC28H61NSi
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fascin Protein (CAS 146808-54-0) for Cancer Metastasis and Cell Migration Research


The fascin protein (CAS 146808-54-0), a highly conserved 55 kDa monomeric actin-bundling protein [1], plays a pivotal role in the formation of filopodia and invadopodia—critical actin-based cellular protrusions that drive cell migration and invasion [2]. Its overexpression is strongly correlated with poor prognosis and increased metastatic potential across a wide range of carcinomas, including colorectal, breast, and pancreatic cancers [3]. This established role makes fascin a key target for anti-metastatic drug discovery, and the purified protein is an essential tool for validating novel small-molecule fascin inhibitors in biochemical and biophysical assays [4].

Why Fascin Protein (CAS 146808-54-0) Cannot Be Substituted for Fascin Inhibitor Assays


The specific CAS RN 146808-54-0 is registered for the purified fascin protein itself, not a small-molecule inhibitor . In a laboratory or procurement context, this distinction is critical: the fascin protein is the biological target, while compounds like migrastatin, G2, or imipramine are the inhibitors. Substituting the protein with a different actin-binding protein (e.g., plastin or filamin) will yield irrelevant results, as fascin is uniquely responsible for forming the parallel, tightly packed actin bundles essential for filopodial dynamics [1]. Furthermore, the majority of published inhibitor characterizations rely on quantitative, dose-dependent disruption of this specific bundling activity. Therefore, using the authentic fascin protein (146808-54-0) is a non-negotiable requirement for replicating key studies and accurately benchmarking novel inhibitors against established comparators [2].

Quantitative Evidence: Fascin Protein (146808-54-0) as a Benchmarking Standard for Inhibitor Evaluation


Comparative Disruption of Actin-Bundling Activity: Fascin Inhibitor G2 vs. Migrastatin

In a direct comparison using recombinant fascin protein, the novel inhibitor G2 was shown to potently disrupt actin-bundling activity. Molecular docking simulations suggested G2 binds to the same fascin pocket as the gold-standard inhibitor migrastatin, but with distinct structural interactions [1]. This functional inhibition was further validated in an actin-bundling assay, where G2 treatment led to a reduction in bundled actin filaments comparable to, and in some contexts exceeding, that observed with migrastatin [1].

Cancer Metastasis Actin Cytoskeleton Small Molecule Inhibitor

In Vivo Anti-Metastatic Efficacy in Zebrafish Xenograft Model: G2 vs. Migrastatin

The functional impact of fascin inhibition was directly assessed in vivo using a zebrafish xenograft model of human colorectal cancer metastasis. Fascin inhibitor G2 was compared head-to-head with migrastatin. Treatment with G2 led to a significantly greater reduction in metastatic dissemination of HCT-116 cells compared to migrastatin at equivalent doses [1].

In Vivo Pharmacology Zebrafish Xenograft Metastasis

Identification of Imipramine as a Novel Fascin1 Inhibitor via Comparative In Silico Screening

A high-throughput in silico screen of 9,591 compounds, including 2,037 FDA-approved drugs, was performed to identify new fascin1 binders. The identified hits were then directly compared to migrastatin using differential scanning fluorimetry (DSF) to measure binding affinity to fascin protein. The FDA-approved antidepressant imipramine emerged as a top hit, demonstrating a thermal shift comparable to migrastatin, confirming its direct binding to fascin [1].

Drug Repurposing In Silico Screening Biophysical Assay

Monastrol's Anti-Invasive Activity Compared to Migrastatin in Colorectal Cancer Models

Pharmacophoric-based in silico screening identified monastrol, a known Eg5 kinesin inhibitor, as a potential fascin-binding compound with properties predicted to be superior to migrastatin. Subsequent biochemical assays with fascin protein confirmed direct binding, and cellular assays demonstrated functional inhibition [1]. In a 3D human myoma disc invasion model, monastrol's ability to inhibit tumor cell invasion was quantitatively compared to migrastatin.

Drug Discovery Colorectal Cancer Invasion Assay

Recommended Applications for Fascin Protein (CAS 146808-54-0) in Oncology and Drug Discovery Research


In Vitro Actin-Bundling Assays for Inhibitor Validation and Screening

The fascin protein is an essential reagent for establishing a primary biochemical assay to screen for or validate novel fascin inhibitors. As demonstrated in the characterization of G2, imipramine, and monastrol, the ability of a compound to directly disrupt fascin-mediated actin bundling can be quantitatively measured using fluorescence microscopy [1][2][3]. This assay provides a direct measure of target engagement and functional inhibition, which is a critical first step in the drug discovery pipeline.

Biophysical Characterization of Inhibitor-Target Interactions

Purified fascin protein is required for biophysical techniques such as Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR). These methods provide quantitative data on direct binding, including thermal shifts (ΔTm) and binding affinities (Kd), between the protein and potential small-molecule inhibitors. Studies comparing imipramine to migrastatin used DSF to confirm direct binding to fascin, establishing a crucial validation step for any new chemical entity targeting this pathway [2].

Use as an Antigen for Fascin Antibody Development and Validation

The fascin protein (CAS 146808-54-0) serves as a primary antigen for the development and quality control of fascin-specific antibodies. These antibodies are vital research tools used in Western blotting, immunohistochemistry (IHC), and ELISA to detect fascin expression levels in various tumor tissues and cell lines [4]. The high specificity and purity of the recombinant protein are critical for generating and validating antibodies with minimal off-target binding, ensuring accurate and reproducible results in biomarker studies.

Functional Studies of Filopodia Formation and Cell Migration

In cell biology research, the purified fascin protein can be microinjected or expressed in cells to study its direct role in cytoskeletal dynamics. The protein's actin-bundling activity is directly linked to the formation of filopodia, as shown in studies where its inhibition specifically blocked these structures [3][4]. This makes the protein a key tool for dissecting the molecular mechanisms of cell migration and invasion, particularly in cancer and developmental biology contexts.

Technical Documentation Hub

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